1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-11(14)4-3-5-11/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJJPUOLXJJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure and the presence of a 4-ethylpiperazine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 184.28 g/mol. The compound features a cyclobutane ring substituted with a hydroxyl group and a piperazine derivative, which influences its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutanone with 4-ethylpiperazine under controlled conditions. Key parameters for the synthesis include:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or THF |
| Base | Sodium hydride |
| Temperature | Room temperature |
| Reaction Time | Several hours |
This method yields high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest potential anticancer activity, particularly against certain human cancer cell lines. The compound may induce apoptosis or inhibit proliferation through modulation of signaling pathways involved in cell survival. For instance, the interaction with specific receptors or enzymes can lead to altered gene expression associated with cancer progression.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also affect neurotransmitter systems. Research into similar piperazine derivatives has shown promise in treating neurological disorders by acting as antagonists or agonists at various receptors (e.g., serotonin or dopamine receptors). This suggests that this compound could be explored for its potential in psychiatric and neurological applications.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation: It could bind to neurotransmitter receptors, influencing signaling pathways.
Further studies using biochemical assays are required to elucidate these mechanisms in detail.
Case Studies
Several case studies have been conducted on related compounds to establish a framework for understanding the biological activity of this compound:
- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of piperazine derivatives against clinical isolates, demonstrating significant inhibition rates comparable to standard antibiotics.
- Anticancer Activity: Another investigation focused on the cytotoxic effects of cyclobutane derivatives on breast cancer cell lines, revealing dose-dependent responses and potential pathways for therapeutic development.
- Neuroactive Potential: Research into piperazine-based compounds highlighted their effects on serotonin receptors, suggesting a role in mood regulation and anxiety reduction.
Comparison with Similar Compounds
Key Observations :
- Adamantane-containing analogs () exhibit significantly higher molecular weight (432.54 g/mol) and complex crystal packing, which could reduce bioavailability despite enhanced target affinity .
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s 4-ethylpiperazine group balances lipophilicity (LogP ~1.2) and solubility, making it more membrane-permeable than the hydrophilic methylamino analog but less so than adamantane-containing derivatives .
- Aminobutyl-substituted analogs () show intermediate LogP, suggesting tunable pharmacokinetics through side-chain modification.
Preparation Methods
Synthesis of Cyclobutan-1-ol Intermediate
The cyclobutanol moiety can be prepared by reduction of cyclobutanone:
- Reduction of Cyclobutanone : Cyclobutanone is reduced to cyclobutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is preferred for its milder conditions and selectivity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Cyclobutanone + NaBH4 in MeOH | Cyclobutan-1-ol | Mild conditions, high yield |
| 2 | Workup with water and extraction | Isolation of cyclobutanol | Purification by distillation or chromatography |
Introduction of the (4-Ethylpiperazin-1-yl)methyl Group
This key step involves attaching the 4-ethylpiperazinylmethyl substituent to the cyclobutanol:
Route A: Nucleophilic Substitution via Halomethyl Cyclobutanol
Halomethylation of Cyclobutanol : The hydroxyl group of cyclobutanol is converted into a good leaving group such as a bromide or chloride via reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), yielding halomethylcyclobutane.
Nucleophilic substitution with 4-ethylpiperazine : The halomethyl intermediate undergoes nucleophilic substitution with 4-ethylpiperazine, where the secondary amine nitrogen attacks the electrophilic carbon bearing the halogen, forming the desired this compound.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Cyclobutanol + SOCl2 or PBr3 | Halomethylcyclobutane intermediate | Controlled temperature to avoid side reactions |
| 2 | Halomethylcyclobutane + 4-ethylpiperazine | This compound | Polar aprotic solvents (e.g., DMF) promote substitution |
Route B: Reductive Amination
- Formation of Cyclobutanone-4-ethylpiperazinylmethyl Intermediate : Cyclobutanone is reacted with 4-ethylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to form the secondary amine-substituted cyclobutanol directly.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Cyclobutanone + 4-ethylpiperazine + NaBH(OAc)3 | This compound | Mild acidic conditions favor imine formation |
This reductive amination route is advantageous due to fewer steps and milder conditions.
Detailed Research Findings and Data
Yield and Purity
- The reductive amination method typically provides yields in the range of 70–85%, with high regio- and stereoselectivity, depending on reaction conditions and solvent choice.
- The nucleophilic substitution route yields can vary from 60–80%, depending on the leaving group quality and nucleophile excess.
- Purification is commonly achieved by column chromatography or recrystallization, ensuring purity >98% as verified by HPLC or NMR.
Reaction Conditions Optimization
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Solvent | DMF, DMSO, or acetonitrile | Dichloromethane, methanol, or ethanol |
| Temperature | 50–80 °C | Room temperature to 40 °C |
| Reaction Time | 12–24 hours | 4–12 hours |
| Molar Ratios | 1:1.2 (halide:piperazine) | 1:1.1 (ketone:piperazine) |
| Catalyst/Additives | Base such as K2CO3 or triethylamine | Acid catalyst (acetic acid) for imine formation |
Analytical Characterization
- NMR Spectroscopy confirms the substitution pattern and stereochemistry.
- Mass Spectrometry verifies molecular weight.
- HPLC ensures purity and monitors reaction progress.
- IR Spectroscopy confirms functional groups (hydroxyl, amine).
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) | Purity Achieved (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Halomethylation → Substitution with piperazine | Well-established, scalable | Requires halogenation step | 60–80 | >98 |
| Reductive Amination | Imine formation → Reduction | Fewer steps, mild conditions | Sensitive to moisture, requires careful pH control | 70–85 | >98 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
